Cas no 2137605-06-0 (Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)-)

Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)- is a specialized brominated cyclopropane derivative with a reactive bromomethyl group and a 4-penten-1-yl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for cyclopropane ring functionalization. The presence of both a bromomethyl group and an unsaturated side chain allows for selective modifications, such as nucleophilic substitutions or further cross-coupling reactions. The sterically hindered 2,2-dimethyl substitution enhances stability while maintaining reactivity at the bromomethyl site. Its structure makes it suitable for applications in pharmaceuticals, agrochemicals, or materials science, where cyclopropane motifs are valued for their conformational constraints.
Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)- structure
2137605-06-0 structure
Product name:Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)-
CAS No:2137605-06-0
MF:C11H19Br
MW:231.172562837601
CID:5287458

Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)-
    • Inchi: 1S/C11H19Br/c1-4-5-6-7-11(9-12)8-10(11,2)3/h4H,1,5-9H2,2-3H3
    • InChI Key: YXCZPRFTFPOMIY-UHFFFAOYSA-N
    • SMILES: C1(CBr)(CCCC=C)CC1(C)C

Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-678650-0.25g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
0.25g
$1341.0 2023-03-11
Enamine
EN300-678650-0.5g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
0.5g
$1399.0 2023-03-11
Enamine
EN300-678650-0.1g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
0.1g
$1283.0 2023-03-11
Enamine
EN300-678650-1.0g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
1g
$0.0 2023-06-07
Enamine
EN300-678650-2.5g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
2.5g
$2856.0 2023-03-11
Enamine
EN300-678650-0.05g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
0.05g
$1224.0 2023-03-11
Enamine
EN300-678650-10.0g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
10.0g
$6266.0 2023-03-11
Enamine
EN300-678650-5.0g
1-(bromomethyl)-2,2-dimethyl-1-(pent-4-en-1-yl)cyclopropane
2137605-06-0
5.0g
$4226.0 2023-03-11

Additional information on Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl)-

Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) (CAS No. 2137605-06-0): A Comprehensive Overview

Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) (CAS No. 2137605-06-0) is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and pharmaceuticals. This compound, characterized by its cyclopropane ring and functional groups, offers a rich platform for both academic research and industrial innovation.

The cyclopropane ring is a three-membered cyclic alkane that exhibits high ring strain due to the bent nature of the carbon-carbon bonds. This strain imparts unique reactivity and stability characteristics to the molecule, making it an interesting subject for synthetic chemists and materials scientists. The presence of a bromomethyl group and a 4-penten-1-yl substituent further enhances the compound's versatility, as these functional groups can participate in a wide range of chemical reactions.

Recent studies have explored the synthetic pathways to produce Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) with high efficiency and selectivity. One notable approach involves the use of transition metal-catalyzed reactions, which have shown promise in achieving high yields and stereoselectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the bromomethyl group onto the cyclopropane ring, while nickel-catalyzed allylic substitution reactions have been utilized to incorporate the 4-penten-1-yl substituent.

In the realm of pharmaceutical research, Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) has shown potential as a lead compound for drug discovery. Its unique structure allows for the modulation of biological activity through subtle changes in functional groups. For example, studies have demonstrated that derivatives of this compound exhibit promising antiviral and anticancer properties. The bromomethyl group can serve as a site for further functionalization, enabling the synthesis of compounds with enhanced pharmacological profiles.

The 4-penten-1-yl substituent also plays a crucial role in the biological activity of this compound. This unsaturated alkyl chain can interact with biological targets through hydrophobic and π-stacking interactions, which are important for binding affinity and selectivity. Recent research has focused on optimizing the length and position of this substituent to enhance the therapeutic potential of Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) derivatives.

From a materials science perspective, Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) has been investigated for its use in polymer synthesis. The presence of multiple reactive sites makes it an attractive monomer for creating polymers with tailored properties. For instance, copolymers derived from this compound have shown improved mechanical strength and thermal stability compared to their homopolymer counterparts. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.

Environmental considerations are also an important aspect of research involving Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl). Studies have evaluated the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications. Preliminary results indicate that under controlled conditions, this compound can be biodegraded by certain microbial strains, reducing its environmental impact.

In conclusion, Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(4-penten-1-yl) (CAS No. 2137605-06-0) is a multifaceted compound with significant potential in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop new materials and therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various industrial and academic purposes.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司